N-Succinyl-5-Aminoimidazol-4-carboxamid-Ribose

Übersicht

Beschreibung

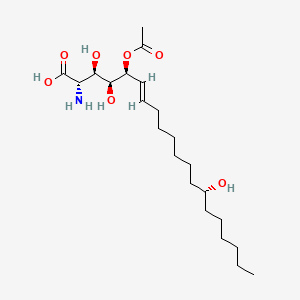

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a compound that plays a significant role in the purine biosynthesis pathway. It is a metabolite of purine and is involved in the de novo synthesis of purine nucleotides. This compound is also known as SAICAriboside and is characterized by its empirical formula C13H18N4O9 and molecular weight of 374.30 g/mol .

Wissenschaftliche Forschungsanwendungen

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of purine nucleotides and other related compounds.

Biology: The compound is studied for its role in purine metabolism and its involvement in various biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and enzyme deficiencies.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes

Wirkmechanismus

Target of Action

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose primarily targets the enzyme adenylosuccinate lyase (ASL or adenylosuccinase) which is responsible for metabolizing N-Succinyl-5-aminoimidazole-4-carboxamide Ribose to AICAR (ZMP) and adenylosuccinate (SAMP) to AMP .

Mode of Action

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose serves as a substrate for enzymatic purine synthesis, facilitating the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA .

Biochemical Pathways

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in multiple metabolic pathways. It is an intermediate in the inosine monophosphate (IMP) conserved pathway which is responsible for de novo purine biosynthesis in all organisms . Moreover, it acts as a substrate for the synthesis of purine derivatives, including adenosine monophosphate (AMP), a key energy source in the body .

Pharmacokinetics

It is known that it can lose its phosphate group leading to the appearance of a riboside known as succinylaminoimidazolecarboxamide riboside (saicariboside or saicar) in cerebrospinal fluid, in urine, and, to a lesser extent, in plasma .

Result of Action

The result of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose action is the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . It also facilitates the production of adenosine monophosphate (AMP), a key energy source in the body .

Action Environment

The action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is influenced by environmental factors such as temperature and pH. It is heat sensitive and should be stored at a temperature of 2-8°C

Biochemische Analyse

Biochemical Properties

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it acts as a substrate for the enzyme adenylosuccinate lyase. This enzyme catalyzes the conversion of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is a precursor for inosine monophosphate (IMP) synthesis . The interaction between N-Succinyl-5-aminoimidazole-4-carboxamide Ribose and adenylosuccinate lyase is essential for maintaining the balance of purine nucleotides within the cell .

Cellular Effects

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose influences various cellular processes, including cell proliferation and metabolism. It has been shown to activate pyruvate kinase isoform M2 (PKM2) in its dimeric form, which is implicated in cancer cell metabolism . The activation of PKM2 by N-Succinyl-5-aminoimidazole-4-carboxamide Ribose promotes cell survival under stress conditions, such as limited glucose availability . This compound also affects gene expression and cell signaling pathways, contributing to its role in cellular metabolism and proliferation .

Molecular Mechanism

At the molecular level, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose exerts its effects through binding interactions with specific enzymes and proteins. It binds to adenylosuccinate lyase, facilitating the conversion to AICAR . Additionally, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose activates PKM2 by binding to its dimeric form, enhancing its protein kinase activity and promoting cancer cell proliferation . These interactions highlight the compound’s role in regulating enzyme activity and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or prolonged storage . Long-term studies have shown that N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can influence cellular function over extended periods, particularly in cancer cells where it promotes survival and proliferation .

Dosage Effects in Animal Models

The effects of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose vary with different dosages in animal models. At low concentrations, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, particularly in sensitive tissues . Studies have shown that excessive amounts of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can disrupt cellular homeostasis and lead to detrimental outcomes .

Metabolic Pathways

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it serves as a precursor for AICAR and subsequently IMP . This pathway is crucial for the synthesis of adenine and guanine nucleotides, which are essential for DNA and RNA formation . The compound interacts with enzymes such as adenylosuccinate lyase and phosphoribosylaminoimidazole-succinocarboxamide synthase, playing a vital role in maintaining nucleotide balance within the cell .

Transport and Distribution

Within cells, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it participates in metabolic processes . The compound’s distribution is influenced by its interactions with cellular transporters, which facilitate its movement across cellular compartments .

Subcellular Localization

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is predominantly localized in the cytoplasm, where it engages in purine biosynthesis . Its activity is regulated by its interactions with enzymes and other biomolecules within this compartment. The compound’s subcellular localization is essential for its function in nucleotide synthesis and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can be synthesized through a series of chemical reactions involving the condensation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) with succinic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Aminoimidazole-4-carboxamide ribotide (AICAR): An intermediate in purine biosynthesis and an analog of adenosine monophosphate (AMP).

Succinyladenosine (S-Ado): Another metabolite involved in purine metabolism.

Adenylosuccinate (SAMP): A precursor in the synthesis of AMP

Uniqueness

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is unique due to its specific role in the purine biosynthesis pathway and its involvement in the conversion of SAICAR to AICAR. This specificity makes it a valuable compound for studying purine metabolism and related biochemical processes .

Eigenschaften

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLTOHYNRQCLJ-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711616 | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-80-6 | |

| Record name | N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylaminoimidazole carboxamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)

![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)

![1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone](/img/structure/B569514.png)

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)